7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
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Overview
Description
7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol . This compound is characterized by its tricyclic structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure.
Introduction of the Boc-protected amino group: This step involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid depends on its specific application. In drug discovery, the compound may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tricyclic structure and functional groups allow for specific interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
7-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid: This compound has a similar Boc-protected amino group and carboxylic acid group but differs in its bicyclic structure.
7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,5]heptane-1-carboxylic acid: This compound has a similar tricyclic structure but with different ring fusion.
Uniqueness
The uniqueness of 7-{[(tert-butoxy)carbonyl]amino}tricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid lies in its specific tricyclic structure, which provides distinct steric and electronic properties. These properties make it a valuable scaffold in organic synthesis and drug discovery, allowing for the design of molecules with specific biological activities .
Properties
CAS No. |
2408969-40-2 |
---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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